molecular formula C11H16BrN3 B8012386 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine

1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine

Cat. No.: B8012386
M. Wt: 270.17 g/mol
InChI Key: KUUNBKZNPZEYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine (CAS 364794-64-9) is a brominated piperazine derivative characterized by a 6-bromopyridin-2-ylmethyl group attached to a 4-methylpiperazine scaffold. Its molecular formula is C₁₁H₁₆BrN₃, with a molecular weight of 270.18 g/mol . The compound is structurally defined by the substitution of bromine at the 6-position of the pyridine ring and a methyl group on the piperazine nitrogen.

Properties

IUPAC Name

1-[(6-bromopyridin-2-yl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3/c1-14-5-7-15(8-6-14)9-10-3-2-4-11(12)13-10/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUNBKZNPZEYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine typically involves the reaction of 6-bromopyridine-2-carbaldehyde with 4-methylpiperazine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and as a building block for drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form covalent or non-covalent interactions with target proteins, leading to modulation of their activity. The piperazine ring enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Analogues

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Biological Activity
Target Compound (CAS 364794-64-9) 270.18 2.1 0.15 (PBS) Under investigation
1-(6-Bromopyridin-2-yl)-4-ethylpiperazine 270.17 2.5 0.10 (PBS) Synthetic intermediate
BM212 455.80 4.8 <0.01 (PBS) Antitubercular (MIC: 0.7 µg/mL)
Mefunidone 238.34 1.2 1.2 (Water) Antifibrotic
  • Bromine vs. Chlorine/Fluorine : Bromine’s higher molecular weight and polarizability enhance van der Waals interactions but may reduce aqueous solubility compared to chlorine or fluorine .
  • Piperazine Substitution: Methyl groups balance lipophilicity and metabolic stability, whereas ethyl or aminopropyl groups improve solubility at the cost of increased steric hindrance .

Biological Activity

1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the available literature on its biological activity, synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C₁₀H₁₄BrN₃ and a molecular weight of approximately 256.14 g/mol. Its structure features a 6-bromopyridine moiety linked to a 4-methylpiperazine ring, which is known to enhance the compound's interaction with biological targets. The presence of bromine suggests reactivity that can be exploited for further functionalization, making it a versatile scaffold in drug design.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of neurological disorders. Its high gastrointestinal absorption and permeability across the blood-brain barrier suggest potential applications in treating conditions such as depression and anxiety disorders.

The exact mechanism of action for this compound remains poorly defined; however, it is hypothesized to interact with specific enzymes and receptors involved in neurotransmission. The bromopyridine moiety may modulate the activity of these targets, while the piperazine ring enhances binding affinity and selectivity .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
4-((6-Bromopyridin-3-yl)methyl)morpholineMorpholine ring instead of piperazineDifferent reactivity and biological activity
N-((6-Bromopyridin-3-yl)methyl)-2-methoxyethanamineMethoxyethanamine groupInfluences solubility and pharmacokinetics
1-(5-Bromopyridin-2-yl)-4-methylpiperazineDifferent brominated positionVariation in biological activity
1-(5-Bromopyridin-2-yl)-4-isopropylpiperazineIsopropyl group instead of methylAffects lipophilicity and receptor binding

This table highlights how variations in structure can lead to differences in biological activity, suggesting that further modifications could yield compounds with enhanced therapeutic profiles.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related piperazine derivatives. For instance, a study on pyridinecarboxamide derivatives demonstrated improved receptor antagonism compared to traditional compounds . Such findings underscore the importance of structural optimization in enhancing biological efficacy.

Another study investigated the pharmacological properties of various piperazine derivatives, revealing that certain modifications can significantly impact their interaction with dopamine receptors, which are crucial in managing psychiatric disorders .

Q & A

Q. What synthetic methodologies are commonly used to prepare 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine?

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, alkylation of 4-methylpiperazine with 6-bromo-2-(bromomethyl)pyridine in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIEA) facilitates the formation of the target structure. Purification often involves column chromatography or crystallization with diethyl ether .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity (e.g., ¹H and ¹³C NMR for piperazine ring protons and bromopyridinyl methyl group) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
  • Melting Point Analysis : To assess purity (e.g., observed ranges of 153–191°C for related piperazine derivatives) .
  • X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in studies of analogous piperazine salts .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step protocols?

Yield optimization involves:

  • Stoichiometric Adjustments : Excess alkylating agents (1.5–2.0 eq) to drive reactions to completion .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in alkylation steps .
  • Catalytic Additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction kinetics .
  • Purification Strategies : Gradient elution in flash chromatography or recrystallization in Et2O/hexane mixtures .

Q. What structural modifications influence the compound's bioactivity in receptor-binding studies?

Structure-Activity Relationship (SAR) studies reveal:

  • Bromopyridinyl Position : The 6-bromo substituent enhances halogen bonding in receptor pockets, as seen in dopamine D3 ligand analogs .
  • Piperazine Substitution : 4-Methyl groups reduce conformational flexibility, improving selectivity in kinase inhibition assays .
  • Electron-Withdrawing Groups : Trifluoromethyl or nitro substituents on aryl rings increase binding affinity in antitumor studies .

Q. How can researchers resolve contradictions in reported binding affinities across studies?

Discrepancies may arise from:

  • Assay Conditions : Variations in buffer pH, ion concentration, or temperature (e.g., Mg<sup>2+</sup> effects on G protein-coupled receptor assays) .
  • Cell Line Heterogeneity : Differences in receptor isoform expression (e.g., HEK293 vs. CHO cells) .
  • Structural Analogues : Minor changes like ortho- vs. para-substitution on aryl rings significantly alter binding kinetics .

Q. What in vitro models are suitable for evaluating this compound's pharmacokinetic properties?

  • Caco-2 Cell Monolayers : Assess intestinal permeability and P-gp efflux ratios .
  • Microsomal Stability Assays : Liver microsomes (human/rat) quantify metabolic degradation rates .
  • Plasma Protein Binding : Equilibrium dialysis to determine unbound fractions .

Data Analysis & Experimental Design

Q. How should researchers design experiments to validate target engagement in cellular assays?

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., [<sup>3</sup>H]spiperone) to measure displacement in receptor-rich membranes .
  • FRET-Based Sensors : Monitor real-time conformational changes in receptors .
  • Negative Controls : Include structurally similar but inactive analogs (e.g., des-bromo derivatives) to confirm specificity .

Q. What computational tools predict the compound's interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Models binding poses in receptor active sites .
  • MD Simulations (GROMACS) : Evaluates stability of ligand-receptor complexes over 100-ns trajectories .
  • Pharmacophore Modeling (MOE) : Identifies critical interaction points (e.g., hydrogen bonds with Asp<sup>3.32</sup> in GPCRs) .

Methodological Challenges

Q. How can researchers address low solubility in biological assays?

  • Co-Solvent Systems : Use DMSO (≤0.1%) or cyclodextrin-based formulations .
  • Prodrug Strategies : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Kinome-Wide Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler<sup>®</sup>) to identify selectivity .
  • Crystal Structure Analysis : Resolve binding modes to optimize interactions with hinge regions (e.g., ATP-binding pockets) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.